molecular formula C9H12N2O2 B7512511 N-(6-methoxypyridin-3-yl)propanamide

N-(6-methoxypyridin-3-yl)propanamide

Cat. No. B7512511
M. Wt: 180.20 g/mol
InChI Key: QZSOJJORJCWQCL-UHFFFAOYSA-N
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Description

N-(6-methoxypyridin-3-yl)propanamide, also known as MPP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MPP is a pyridine-based compound that is synthesized through a multi-step process using readily available starting materials.

Scientific Research Applications

N-(6-methoxypyridin-3-yl)propanamide has been widely studied for its potential applications in various fields of scientific research. One of the primary areas of research is in the field of medicinal chemistry, where N-(6-methoxypyridin-3-yl)propanamide is being investigated as a potential drug candidate for the treatment of various diseases. N-(6-methoxypyridin-3-yl)propanamide has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising drug candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The mechanism of action of N-(6-methoxypyridin-3-yl)propanamide is not fully understood, but it is believed to act by inhibiting the production of reactive oxygen species (ROS) and modulating the activity of various signaling pathways in the body. N-(6-methoxypyridin-3-yl)propanamide has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. Additionally, N-(6-methoxypyridin-3-yl)propanamide has been shown to modulate the activity of various transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which play a role in regulating gene expression.
Biochemical and Physiological Effects
N-(6-methoxypyridin-3-yl)propanamide has been shown to exhibit a number of biochemical and physiological effects in various in vitro and in vivo models. In vitro studies have demonstrated that N-(6-methoxypyridin-3-yl)propanamide can inhibit the production of ROS and reduce the expression of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). In vivo studies have shown that N-(6-methoxypyridin-3-yl)propanamide can reduce the severity of inflammation in animal models of arthritis and colitis, as well as protect against neuronal damage in models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(6-methoxypyridin-3-yl)propanamide in lab experiments is its ease of synthesis and availability of starting materials. Additionally, N-(6-methoxypyridin-3-yl)propanamide has been shown to exhibit a wide range of biochemical and physiological effects, making it a versatile compound for studying various biological processes. However, one limitation of using N-(6-methoxypyridin-3-yl)propanamide in lab experiments is its potential toxicity at high concentrations, which may limit its use in certain applications.

Future Directions

There are several future directions for research involving N-(6-methoxypyridin-3-yl)propanamide. One area of research is in the development of N-(6-methoxypyridin-3-yl)propanamide-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is in the investigation of the molecular mechanisms underlying the anti-inflammatory and neuroprotective effects of N-(6-methoxypyridin-3-yl)propanamide. Additionally, further studies are needed to determine the optimal dosage and administration of N-(6-methoxypyridin-3-yl)propanamide for therapeutic use.

Synthesis Methods

The synthesis of N-(6-methoxypyridin-3-yl)propanamide involves a multi-step process that starts with the reaction of 3-bromopyridine with sodium methoxide to form 3-methoxypyridine. The 3-methoxypyridine is then reacted with 3-chloropropanoic acid in the presence of triethylamine to form the desired N-(6-methoxypyridin-3-yl)propanamide product. The reaction is carried out under controlled conditions to ensure the purity and yield of the product.

properties

IUPAC Name

N-(6-methoxypyridin-3-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-3-8(12)11-7-4-5-9(13-2)10-6-7/h4-6H,3H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZSOJJORJCWQCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CN=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-methoxypyridin-3-yl)propanamide

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